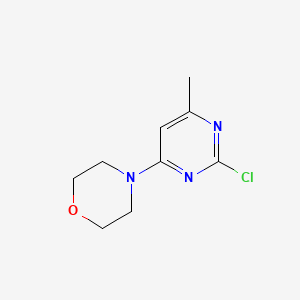

4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

1H NMR (400 MHz, DMSO-$$d_6$$) :

- Pyrimidine proton : Singlet at δ 6.73 ppm (1H, H-5).

- Morpholine protons :

- Methyl group : Singlet at δ 2.25 ppm (3H, CH$$_3$$).

13C NMR (100 MHz, DMSO-$$d_6$$) :

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) :

- Molecular ion : [M+H]$$^+$$ observed at m/z 214.1 (calc. 214.07).

- Isotopic pattern : A 3:1 ratio for $$ ^{35}\text{Cl}/^{37}\text{Cl} $$ at m/z 214.1/216.1.

Fragmentation pathways :

Infrared (IR) Vibrational Signature Analysis

Key IR absorptions (KBr, cm$$^{-1}$$):

- C-H stretch (morpholine/pyrimidine): 2850–2960.

- C=N stretch (pyrimidine): 1600–1650.

- C-O-C stretch (morpholine): 1100–1150.

- C-Cl stretch : 750–800.

The absence of N-H stretches (morpholine is a tertiary amine) distinguishes it from primary/secondary amines.

Properties

IUPAC Name |

4-(2-chloro-6-methylpyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-7-6-8(12-9(10)11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKILHXUIAXOMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390094 | |

| Record name | 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52026-43-4 | |

| Record name | 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine is an organic compound that combines a pyrimidine ring with a morpholine moiety. Its molecular formula is C₉H₁₂ClN₃O, and it has a molecular weight of 213.66 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications.

Chemical Structure and Properties

The structure of this compound features a chloro substituent at the 2-position and a methyl group at the 6-position of the pyrimidine ring, which contributes to its reactivity and biological properties. The compound's melting point ranges from 101°C to 103°C, indicating its stability under standard laboratory conditions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClN₃O |

| Molecular Weight | 213.66 g/mol |

| Melting Point | 101 - 103 °C |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antisenility Potential

Studies have suggested that this compound may act as an antisenility agent, potentially beneficial in treating neurodegenerative diseases related to cognitive decline. Its mechanism of action is still under investigation, but it may involve modulation of neurotransmitter systems or neuroprotective effects.

2. Antifungal Activity

In vitro studies have evaluated the antifungal properties of pyrimidine derivatives, showing that compounds with similar structures can inhibit the growth of phytopathogenic fungi. For instance, derivatives synthesized from related pyrimidine structures demonstrated significant antifungal activity against various strains, suggesting that this compound could share similar properties .

3. Agricultural Applications

Given its structural similarities to other biologically active compounds, there is potential for using this compound in agricultural chemistry as a pesticide or herbicide. Its effectiveness in inhibiting specific fungal pathogens could make it a candidate for further development in crop protection strategies.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Antifungal Screening : A series of novel pyrimidine derivatives were synthesized and tested against fourteen phytopathogenic fungi. Some derivatives exhibited antifungal activities significantly higher than traditional agents like dimethomorph, indicating a promising avenue for further research .

- Pyrimidineamine Inhibitors : Research on pyrimidineamine inhibitors for Trypanosoma brucei revealed that certain structural features could enhance biological activity and selectivity for the target enzyme AdoMetDC, suggesting that similar modifications in this compound might yield effective therapeutic agents .

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways of pathogens.

- Cell Signaling Modulation : The compound may influence cell signaling pathways relevant to neuroprotection or antifungal activity.

Scientific Research Applications

Medicinal Chemistry

Drug Design and Development

This compound is primarily explored for its applications in drug design, particularly as a potential therapeutic agent for neurodegenerative diseases. Research indicates that its derivatives may possess properties beneficial for treating conditions related to cognitive decline, such as Alzheimer's disease. The compound's structural attributes allow it to interact with biological targets, which is essential for its pharmacological efficacy.

Antisenility Agent

Studies have shown that 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine exhibits biological activity that may be relevant for therapeutic applications, specifically as an antisenility agent. Further investigations into its mechanisms of action are ongoing to establish its effectiveness in clinical settings.

Pharmacodynamics and Pharmacokinetics

Understanding the interaction of this compound with various biological systems is crucial. Interaction studies focus on its pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug), including absorption, distribution, metabolism, and excretion profiles. Such studies are vital for determining the compound's viability as a therapeutic agent.

Agricultural Chemistry

Pesticide and Herbicide Potential

Due to its structural similarity to other biologically active compounds, this compound is also being investigated for use in agricultural chemistry as a pesticide or herbicide. Its ability to affect plant growth or pest viability positions it as a candidate for developing new agricultural products aimed at enhancing crop protection.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrimidine-derived compounds, including this compound, in inhibiting specific enzymes critical to disease pathways:

-

Inhibition of Trypanosoma brucei AdoMetDC

Research indicates that pyrimidineamine inhibitors targeting Trypanosoma brucei AdoMetDC show promise in treating human African trypanosomiasis (HAT). These compounds demonstrated selectivity for the parasite enzyme over human counterparts, indicating potential therapeutic applications . -

Structure–Activity Relationship (SAR) Studies

SAR studies have elucidated the required features for binding to target enzymes, providing insights into how modifications to the pyrimidine ring can enhance biological activity. This approach aids in optimizing lead compounds for further development .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Thienopyrimidine vs. Pyrimidine Core: Replacing the pyrimidine ring with a thienopyrimidine system (e.g., 63894-67-7) introduces sulfur, altering electronic properties and binding affinity in kinase inhibitors .

- Halogenation Patterns : Dichlorinated analogs (e.g., 10397-13-4) exhibit higher reactivity in cross-coupling reactions, making them preferred intermediates in agrochemical syntheses .

Preparation Methods

Standard Nucleophilic Substitution Method

The most widely documented synthesis involves reacting 4,6-dichloro-2-methylpyrimidine with morpholine in aqueous media.

| Parameter | Specification |

|---|---|

| Solvent | Water |

| Temperature | 100°C |

| Reaction Time | 2 hours |

| Molar Ratio | 2.2:1 (morpholine:substrate) |

| Yield | 72% |

- Combine morpholine (2.36 mL, 27.0 mmol) and 4,6-dichloro-2-methylpyrimidine (2.0 g, 12.3 mmol) in water (20 mL).

- Heat at 100°C with stirring for 2 hours.

- Cool to room temperature, dilute with water (20 mL), and collect precipitated product via filtration.

This method avoids organic solvents, simplifying purification. The regioselectivity for substitution at the 4-position of pyrimidine is attributed to the electronic effects of the methyl group at C-2.

Industrial-Scale Considerations

| Component | Price (per kg) | Supplier Availability |

|---|---|---|

| 4,6-Dichloro-2-methylpyrimidine | $890–$1,200 | 62+ suppliers |

| Morpholine | $90–$150 | 701+ suppliers |

- Aqueous mother liquor contains <0.5% residual morpholine, treatable via neutralization and biodegradation.

- No heavy metal catalysts are used, reducing environmental remediation costs.

Q & A

What are the established synthetic routes for 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves nucleophilic substitution at the 4-position of the pyrimidine ring. A common approach is reacting 2-chloro-6-methylpyrimidin-4-amine with morpholine under basic conditions (e.g., NaH or KCO) in anhydrous solvents like DMF or THF at 80–100°C . Optimization strategies include:

- Catalyst screening : Using phase-transfer catalysts to enhance reactivity.

- Solvent selection : Polar aprotic solvents improve nucleophilicity of morpholine.

- Temperature control : Gradual heating avoids decomposition of intermediates.

Yields can reach 60–75% with purity >95% (HPLC) when rigorous exclusion of moisture is maintained .

How can structural discrepancies in crystallographic data for this compound derivatives be resolved?

Answer:

X-ray crystallography () reveals that dihedral angles between the pyrimidine ring and substituents (e.g., morpholine) significantly influence molecular conformation. For example:

| Structural Parameter | Value | Impact on Activity |

|---|---|---|

| Pyrimidine-morpholine dihedral angle | 12.8°–86.1° | Affects binding to enzymatic targets |

| Discrepancies arise from polymorphic forms or solvent-dependent packing. To resolve these: |

- Use synchrotron radiation for high-resolution data.

- Compare Hirshfeld surfaces to assess intermolecular interactions (e.g., C–H⋯π bonds) .

- Validate with DFT calculations to model energetically favorable conformers .

What methodologies are recommended for evaluating the biological activity of this compound in kinase inhibition assays?

Answer:

highlights pyrimidine derivatives as kinase inhibitors. Key steps include:

In vitro kinase assays : Use recombinant kinases (e.g., Src/Abl) with ATP-competitive ELISA to measure IC.

Cellular assays : Test anti-proliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays.

SAR analysis : Modify the morpholine substituent to assess steric/electronic effects on binding. Computational docking (AutoDock Vina) can predict interactions with kinase active sites .

How can conflicting data on the compound’s solubility and stability in aqueous buffers be addressed during formulation studies?

Answer:

Contradictions often stem from pH-dependent degradation or polymorphic forms. Methodological solutions:

- HPLC-MS monitoring : Track hydrolysis of the chloro-pyrimidine group under varying pH (4.0–7.4).

- Dynamic light scattering (DLS) : Assess aggregation in buffer solutions.

- Accelerated stability studies : Use Arrhenius modeling to predict shelf-life at 25°C/60% RH .

What computational tools are effective for predicting the pharmacokinetic properties of this compound?

Answer:

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (2.1–2.5), suggesting moderate blood-brain barrier penetration.

- Metabolic Sites : CYP450 isoforms (e.g., CYP3A4) are predicted to oxidize the morpholine ring using StarDrop’s WhichP450 module.

- Molecular Dynamics (MD) : Simulate binding to human serum albumin (HSA) to assess plasma protein binding .

How should researchers handle discrepancies in reported cytotoxicity data across different cell lines?

Answer:

Variability may arise from differences in cell membrane permeability or efflux pumps (e.g., P-gp). Mitigation strategies:

- Flow cytometry : Measure intracellular accumulation using fluorescent analogs.

- Gene expression profiling : Assess ABC transporter levels (e.g., ABCB1) via qPCR.

- Combination studies : Co-administer with P-gp inhibitors (e.g., verapamil) to evaluate synergy .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.